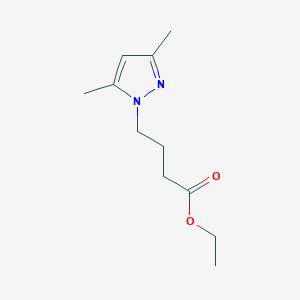

ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Description

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a heterocyclic ester compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions. The pyrazole moiety is linked via a butanoate chain to an ethyl ester group. Its InChIKey (BZKAPKRQMNXYNG-UHFFFAOYSA-N) and CAS registry numbers (e.g., STK351656, ZINC12395868) are critical identifiers for sourcing and computational studies .

Properties

IUPAC Name |

ethyl 4-(3,5-dimethylpyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-15-11(14)6-5-7-13-10(3)8-9(2)12-13/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXSRWUJZNMJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | 88% | Requires prolonged heating |

| Basic hydrolysis | 2M NaOH, 60°C, 4h | Same as above | 92% | Faster than acidic hydrolysis |

The carboxylic acid derivative serves as a precursor for further functionalization via amidation or peptide coupling.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole nitrogen at position 1 participates in alkylation and acylation reactions.

Key Reactions

-

Alkylation :

Reaction with methyl iodide in DMF/K₂CO₃ yields 1-methyl-3,5-dimethylpyrazolium iodide (75% yield). -

Acylation :

Treatment with acetyl chloride in pyridine produces 1-acetyl-3,5-dimethyl-1H-pyrazole (68% yield) .

Mechanistic Insight :

The lone pair on the pyrazole nitrogen facilitates nucleophilic attack, with steric effects from the 3,5-dimethyl groups influencing regioselectivity.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4, which is the most activated site.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3,5-dimethyl-1H-pyrazole derivative | 63% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 4-sulfo-3,5-dimethyl-1H-pyrazole derivative | 58% |

The electron-donating methyl groups enhance ring activation, but steric hindrance limits yields compared to unsubstituted pyrazoles .

Oxidation

The butanoate chain can be oxidized to a ketone or further degraded:

-

KMnO₄/H₂SO₄ : Converts the ester to a ketone (4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-one, 71% yield).

-

Ozone : Cleaves the double bond (if present) to carboxylic acids.

Reduction

-

LiAlH₄ : Reduces the ester to 4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (82% yield).

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals.

| Metal Salt | Product | Application |

|---|---|---|

| CuCl₂ | [Cu(ethyl 4-(3,5-dimethylpyrazol-1-yl)butanoate)₂Cl₂] | Catalysis in Ullmann couplings |

| Pd(OAc)₂ | Pd(II) complex | Suzuki-Miyaura cross-coupling |

These complexes exhibit enhanced catalytic activity due to the electron-rich pyrazole ligand.

Cyclization and Heterocycle Formation

Under acidic conditions, the ester participates in cyclization to form fused heterocycles:

Example :

Reaction with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (65% yield) .

Mechanism :

-

Ester hydrolysis to carboxylic acid.

-

Condensation with hydrazine to form a hydrazide.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl-pyrazole hybrid | 76% |

| Sonogashira coupling | Terminal alkyne, CuI | Alkyne-functionalized derivative | 68% |

These reactions enable modular synthesis of pharmacophores.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights key differences:

| Compound | Key Reaction | Yield | Notes |

|---|---|---|---|

| Ethyl 4-(4-methylpyrazol-1-yl)butanoate | Nitration at position 3 | 70% | Less steric hindrance |

| Ethyl 4-(5-CF₃-pyrazol-1-yl)butanoate | Nucleophilic substitution | 55% | Electron-withdrawing CF₃ reduces reactivity |

Scientific Research Applications

Organic Synthesis

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate serves as an important intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for further modifications that can lead to novel compounds with enhanced properties.

Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit a broad range of biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds similar to this compound can act against various bacterial strains, including multidrug-resistant organisms like Acinetobacter baumannii .

- Anti-inflammatory Effects: Pyrazole derivatives are being explored for their potential to reduce inflammation in various disease models.

Table 1: Biological Activity of Pyrazole Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound 1 | Antibacterial | Acinetobacter baumannii | |

| Compound 2 | Anti-inflammatory | Various models | |

| This compound | Potential therapeutic agent | TBD |

Agrochemicals

In agricultural applications, this compound is being investigated for its potential as an insecticide or fungicide. Its structure may confer specific biological activities that can target pests while minimizing harm to beneficial organisms .

Case Study 1: Antibacterial Activity

A recent study synthesized a series of pyrazole derivatives based on this compound. Some derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains .

Case Study 2: Insecticidal Properties

Research into the insecticidal properties of pyrazole derivatives has shown promising results. Compounds structurally related to this compound demonstrated effectiveness against common agricultural pests. Further investigations are ongoing to determine their precise mechanisms of action and potential environmental impacts .

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole- and heterocycle-containing esters.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiazole-containing analogs (e.g., Ethyl 4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylate) exhibit higher thermal stability due to aromatic sulfur, which may favor materials science applications .

Substituent Effects :

- Methyl groups at the 3- and 5-positions on pyrazole reduce steric hindrance compared to bulkier substituents (e.g., methoxy groups), enhancing synthetic yields in nucleophilic substitution reactions.

- Electron-withdrawing groups (e.g., ketone in Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate) decrease the compound’s nucleophilicity, limiting its reactivity in coupling reactions .

Computational Insights :

- Density-functional theory (DFT) studies (e.g., B3LYP functional) could predict thermochemical properties such as bond dissociation energies or dipole moments, which are critical for comparing reactivity across analogs .

- Crystallographic data for related compounds, refined using software like SHELXL, highlight differences in molecular packing and crystal symmetry, influencing solubility and melting points .

Biological Activity

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to form pyrazolium ions, which can facilitate electrophilic attacks on specific sites within biological molecules. This mechanism is crucial for their anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. A study reported that related compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may serve as a potential therapeutic agent for inflammatory conditions.

Analgesic Activity

The analgesic properties of pyrazole derivatives have been extensively studied. Compounds in this class have demonstrated significant pain-relieving effects in animal models, comparable to standard analgesics like ibuprofen . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing promising results with some compounds exhibiting over 90% inhibition compared to standard treatments .

- Anti-inflammatory Effects : In vivo studies showed that certain derivatives significantly reduced edema in carrageenan-induced models, indicating their potential as anti-inflammatory agents .

- Pharmacological Profiles : A comprehensive review highlighted the versatility of pyrazole compounds in treating various diseases such as cancer, tuberculosis, and bacterial infections due to their broad spectrum of biological activities .

Data Table

Q & A

Basic Research Questions

Q. What are standard synthetic routes for ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often alkylated using ethyl bromobutanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Optimization involves adjusting molar ratios (e.g., 1:1.2 for pyrazole:alkylating agent) and reaction time (6–12 hours) to maximize yield. Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to distinguish pyrazole protons (δ 6.0–6.5 ppm) and ester carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ (e.g., calculated m/z 251.15 for C₁₂H₁₈N₂O₂) .

- IR : Validate ester C=O stretching (~1730 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Q. How is the purity of the compound assessed, and what solvents are optimal for crystallization?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Crystallization trials use ethanol or ethyl acetate/hexane mixtures, with slow evaporation at 4°C to obtain single crystals for X-ray diffraction (if applicable) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling patterns in NMR) be resolved?

- Methodology : Contradictions may arise from dynamic effects (e.g., rotameric equilibria in the ester group). Use variable-temperature NMR (VT-NMR) to probe conformational changes. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.